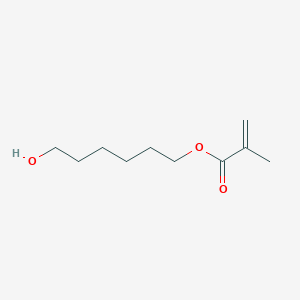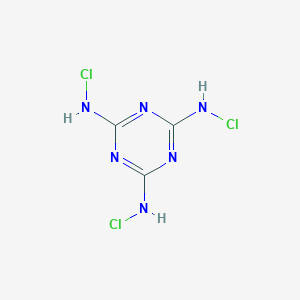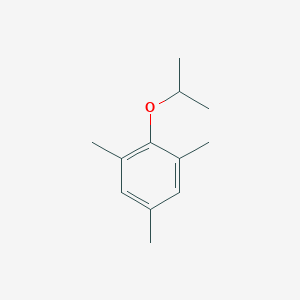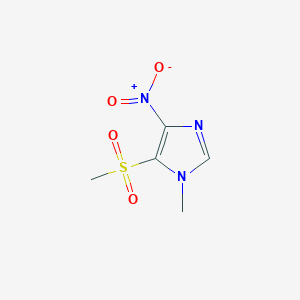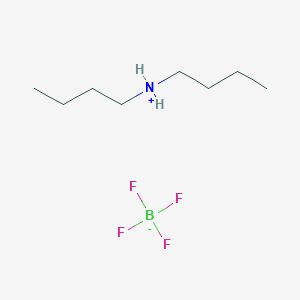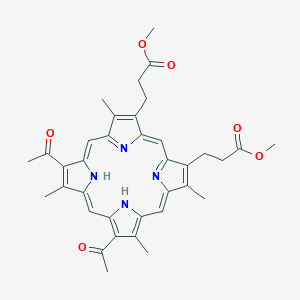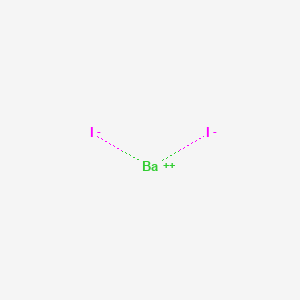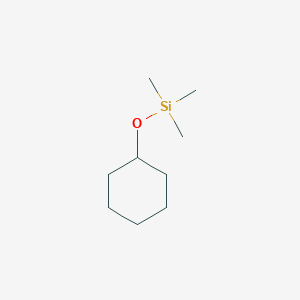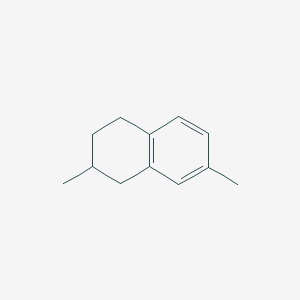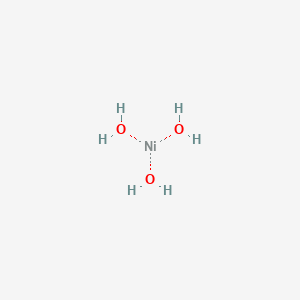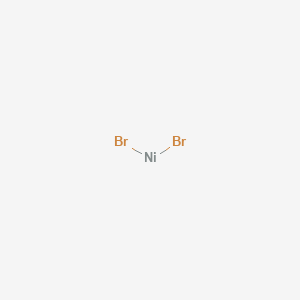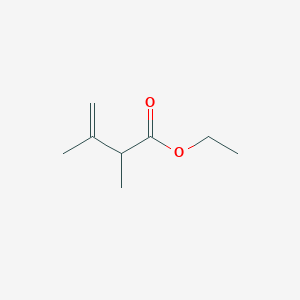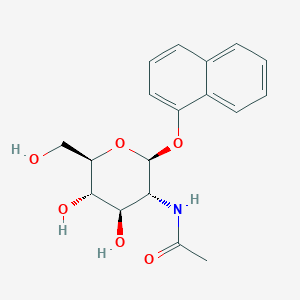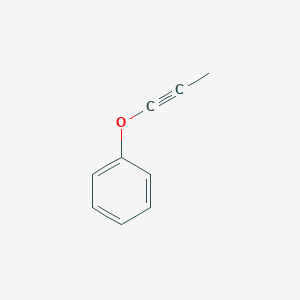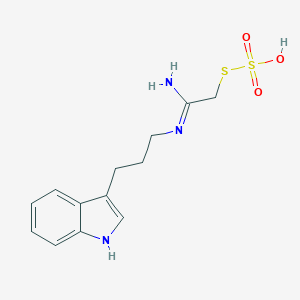
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate, also known as S-methylisothiourea sulfate (SMT), is a chemical compound with potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological processes.
Mécanisme D'action
SMT inhibits the activity of NOS by binding to its active site and preventing the conversion of L-arginine to NO. This leads to a reduction in the production of NO and other signaling molecules that are involved in various physiological processes, including inflammation, vasodilation, and neurotransmission.
Effets Biochimiques Et Physiologiques
SMT has been shown to have various biochemical and physiological effects, including reducing the production of NO, reducing the production of pro-inflammatory cytokines and chemokines, reducing oxidative stress, and improving organ function in sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SMT in lab experiments is its ability to selectively inhibit the activity of NOS, which allows for the study of the role of NO in various physiological processes. However, SMT has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for the study of SMT, including exploring its potential therapeutic applications in various diseases, developing more selective NOS inhibitors, and improving the safety and efficacy of SMT for clinical use. Additionally, further research is needed to understand the precise mechanisms by which SMT exerts its effects and to identify potential biomarkers for predicting patient response to SMT treatment.
In conclusion, Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea sulfate (SMT) is a chemical compound with potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. Its ability to selectively inhibit the activity of NOS makes it a valuable tool for studying the role of NO in various physiological processes. While SMT has some limitations, further research is needed to explore its potential therapeutic applications and improve its safety and efficacy for clinical use.
Méthodes De Synthèse
SMT is synthesized by reacting Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfatehiourea hemisulfate with sodium thiosulfate. The reaction takes place in an acidic solution and results in the formation of SMT and sodium sulfate. The purity of the final product can be improved by recrystallization from water.
Applications De Recherche Scientifique
SMT has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. In sepsis, SMT has been shown to reduce mortality rates and improve organ function by inhibiting the production of NO, which is known to contribute to the pathogenesis of sepsis. In inflammation, SMT has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. In cancer, SMT has been shown to inhibit the growth and metastasis of various cancer cell lines by reducing the production of NO and other signaling molecules.
Propriétés
Numéro CAS |
13514-27-7 |
|---|---|
Nom du produit |
Methanethiol, N-(3-(3-indolyl)propyl)amidino-, hydrogen thiosulfate |
Formule moléculaire |
C13H17N3O3S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-1H-indole |
InChI |
InChI=1S/C13H17N3O3S2/c14-13(9-20-21(17,18)19)15-7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,16H,3-4,7,9H2,(H2,14,15)(H,17,18,19) |
Clé InChI |
TZMUWWOOCIMOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCN=C(CSS(=O)(=O)O)N |
Autres numéros CAS |
13514-27-7 |
Synonymes |
Thiosulfuric acid hydrogen S-[2-[3-(1H-indol-3-yl)propylamino]-2-iminoethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



